Anhydrotetracycline hydrochloride

Übersicht

Beschreibung

Anhydrotetracycline (hydrochloride) is a derivative of tetracycline, a well-known antibiotic. It is primarily used as an effector in tetracycline-controlled gene expression systems. Unlike its parent compound, tetracycline, anhydrotetracycline (hydrochloride) does not exhibit significant antibiotic activity at recommended concentrations . It is often utilized in research settings to regulate gene expression in bacterial systems .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Anhydrotetracyclin (Hydrochlorid) kann aus Tetracyclin durch einen Dehydrationsprozess synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Tetracyclin in einem sauren Medium, was die Entfernung von Wassermolekülen erleichtert und zur Bildung von Anhydrotetracyclin führt . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Salzsäure, um das Hydrochloridsalz von Anhydrotetracyclin zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Anhydrotetracyclin (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die kontrollierte Dehydration von Tetracyclin unter sauren Bedingungen, gefolgt von Reinigungsschritten zur Isolierung des Hydrochloridsalzes. Das Endprodukt wird typischerweise als kristalliner Feststoff erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anhydrotetracyclin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an bestimmten Positionen am Molekül auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Alkylierungsmittel beinhalten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion desoxygenierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Anhydrotetracycline hydrochloride is widely utilized in several areas of biological research:

- Gene Expression Control :

- Biosynthesis Studies :

- Conditional Gene Expression Systems :

- Fluorescence Studies :

Data Table: Applications Summary

Case Studies

-

Biosynthesis of Tetracycline :

A study explored the heterologous biosynthesis of tetracycline from anhydrotetracycline using engineered yeast strains. The researchers expressed three key enzymes that facilitated the conversion, demonstrating significant yields of tetracycline from anhydrotetracycline under optimized conditions . -

Conditional Suicide System :

In another study, researchers designed a conditional suicide system utilizing the hok gene under anhydrotetracycline control. This approach effectively contained microbial populations by inducing lethal properties through controlled expression, thereby providing a model for environmental containment strategies . -

Fluorescence Detection Method :

A novel method was developed using this compound to enhance fluorescence signals in micellar systems. This technique proved effective for detecting low concentrations of target molecules, showcasing its application in analytical chemistry and molecular biology .

Wirkmechanismus

Anhydrotetracycline (hydrochloride) exerts its effects by binding to the tetracycline repressor protein (TetR) and reverse tetracycline repressor protein (revTetR). This binding alters the conformation of these proteins, allowing or inhibiting the transcription of genes regulated by the tetracycline promoter . Unlike tetracycline, anhydrotetracycline (hydrochloride) binds poorly to the 30S ribosomal subunit, making it a poor antibiotic .

Vergleich Mit ähnlichen Verbindungen

Tetracycline: The parent compound, widely used as an antibiotic.

Doxycycline: A derivative of tetracycline with improved pharmacokinetics.

Minocycline: Another tetracycline derivative with enhanced activity against resistant bacteria.

Comparison: Anhydrotetracycline (hydrochloride) is unique in its specific use as an effector in gene expression systems. Unlike tetracycline and its other derivatives, it does not exhibit significant antibiotic activity, making it suitable for research applications where antibiotic activity is undesirable .

Biologische Aktivität

Anhydrotetracycline hydrochloride (ATC) is a semisynthetic derivative of tetracycline, primarily recognized for its role as a non-antibiotic effector in gene expression systems. This compound has gained attention due to its unique biological activities, particularly in the context of gene regulation, inhibition of tetracycline destructases, and its potential therapeutic applications.

ATC is characterized by the molecular formula and is soluble in organic solvents such as ethanol and DMSO. Unlike traditional tetracyclines, ATC does not exhibit significant antibacterial properties but is highly effective in inducing gene expression by binding to the tetracycline repressor (TetR). This binding prevents TetR from inhibiting the transcription of downstream genes controlled by the tetracycline promoter, thus facilitating gene expression in various biological systems .

Table 1: Comparison of Tetracycline and Anhydrotetracycline

| Property | Tetracycline | Anhydrotetracycline |

|---|---|---|

| Antibiotic Activity | Yes | No |

| Gene Expression Induction | Moderate | High |

| Binding Affinity to TetR | Lower | Higher |

| Solubility | Water-soluble | Soluble in ethanol and DMSO |

Inhibition of Tetracycline Destructases

Recent studies have highlighted ATC's role as an inhibitor of tetracycline destructases (TDases), enzymes responsible for the degradation of tetracycline antibiotics. ATC has been shown to bind to these enzymes, particularly type 1 TDases like Tet(X6), acting as a competitive inhibitor. This binding reduces the enzymatic activity that typically leads to antibiotic resistance, thus restoring the efficacy of existing tetracyclines against resistant bacterial strains .

Case Study: Efficacy Against Resistant Strains

A study demonstrated that ATC significantly enhanced the activity of tetracycline against E. coli strains producing Tet(X6). When co-administered with tetracycline, ATC reduced the minimum inhibitory concentration (MIC) required to inhibit bacterial growth by 16-fold, showcasing its potential as a combination therapy to combat antibiotic resistance .

Applications in Eukaryotic Cell Culture

In eukaryotic cell culture applications, ATC serves as a powerful tool for controlling gene expression. Its ability to bind TetR with higher affinity than tetracycline allows for more precise regulation of gene transcription without the toxic effects associated with traditional antibiotics. This property makes ATC invaluable in research settings where controlled gene expression is critical .

Anti-Inflammatory Properties

Beyond its role in gene expression and antibiotic resistance, ATC has been investigated for its anti-inflammatory properties. Tetracyclines are known to inhibit matrix metalloproteinases (MMPs), which play a significant role in tissue remodeling during inflammatory responses. Research indicates that chemically modified tetracyclines, including ATC derivatives, exhibit potent MMP-inhibitory activity, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Research Findings

- Gene Regulation : ATC effectively induces gene expression by binding TetR with high affinity.

- Antibiotic Resistance : Acts as a competitive inhibitor against TDases, restoring tetracycline efficacy.

- Anti-Inflammatory Effects : Exhibits MMP-inhibitory properties, indicating potential use in treating inflammatory conditions.

Table 2: Biological Activities of this compound

Eigenschaften

CAS-Nummer |

13803-65-1 |

|---|---|

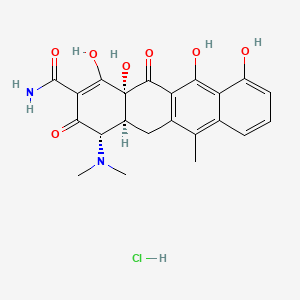

Molekularformel |

C22H23ClN2O7 |

Molekulargewicht |

462.9 g/mol |

IUPAC-Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H |

InChI-Schlüssel |

SPFAOPCHYIJPHJ-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

Isomerische SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

Kanonische SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl |

Synonyme |

(4S,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide Hydrochloride; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.